molecular formula C17H15N3O3S B2610597 methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate CAS No. 896335-95-8

methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate

Cat. No.: B2610597
CAS No.: 896335-95-8
M. Wt: 341.39
InChI Key: DFIKNWXBJGWSBH-UHFFFAOYSA-N
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Description

Methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate is a heterocyclic compound featuring a fused pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 8 and a sulfanylmethylbenzoate moiety at position 2.

Properties

IUPAC Name

methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-7-8-20-14(9-11)18-16(19-17(20)22)24-10-12-3-5-13(6-4-12)15(21)23-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIKNWXBJGWSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonylurea herbicides and heterocyclic derivatives. Below is a detailed comparison based on substituents, core frameworks, and functional attributes.

Structural Analogues in Agrochemicals

highlights methyl benzoate-linked triazine derivatives, such as metsulfuron-methyl and triflusulfuron methyl ester , which are sulfonylurea herbicides. These compounds feature a 1,3,5-triazine core connected to a benzoate ester via a sulfonylurea bridge. Key differences include:

  • Core Heterocycle: The target compound uses a pyrido[1,2-a][1,3,5]triazinone ring, while sulfonylureas employ a simpler 1,3,5-triazine. The fused pyrido-triazinone may confer greater rigidity and altered electronic properties.
  • Functional Groups: The sulfanyl (S–CH₂) linker in the target compound contrasts with the sulfonylurea (–SO₂–NH–CO–NH–) group in herbicides. The absence of a urea moiety likely reduces herbicidal activity, as sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Linkers Known Use/Activity
Methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate Pyrido[1,2-a][1,3,5]triazinone 8-methyl, sulfanylmethylbenzoate Unknown (hypothetical)
Metsulfuron-methyl 1,3,5-triazine 4-methoxy-6-methyl, sulfonylurea-benzoate ALS-inhibiting herbicide
Triflusulfuron methyl ester 1,3,5-triazine 4-(dimethylamino)-6-(trifluoroethoxy), sulfonylurea-benzoate Herbicide
Heterocyclic Derivatives with Fused Rings

describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, a tetrahydroimidazopyridine derivative. While structurally distinct, it shares fused heterocyclic architecture and ester functionalities. Key contrasts include:

  • Ring Saturation: The target compound’s pyrido-triazinone is fully unsaturated, whereas the imidazopyridine in is partially saturated (tetrahydro), affecting conformational flexibility and reactivity.

Research Implications and Hypotheses

  • Bioactivity : The sulfanyl linker in the target compound may enable disulfide bond formation or thiol-mediated interactions, differing from sulfonylureas’ enzyme inhibition. This could position it for applications in redox-active systems or metal chelation.
  • Synthetic Accessibility: The pyrido-triazinone core may present synthetic challenges compared to simpler triazines, requiring multi-step annulation and oxidation protocols.

Biological Activity

Methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a pyrido[1,2-a][1,3,5]triazinone core structure, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H14N4O3S\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

Key Characteristics:

  • Molecular Weight: 302.35 g/mol
  • IUPAC Name: this compound
  • CAS Number: Not specified in the sources.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising avenues:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrido[1,2-a][1,3,5]triazinones have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study:
A study published in Nature highlighted a related compound that inhibited c-Myc transcription factor activity, which is crucial in many cancers. The compound was shown to induce cell cycle arrest and apoptosis in cancer cell lines at micromolar concentrations .

Antimicrobial Properties

The presence of the sulfanyl group in this compound may enhance its antimicrobial activity. Compounds with similar functionalities have demonstrated effectiveness against various bacterial strains.

Research Findings:
A comparative study indicated that compounds containing the pyrido-triazin core exhibited broad-spectrum antibacterial effects, potentially due to their ability to disrupt bacterial cell wall synthesis .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity: Similar compounds have been noted to inhibit key enzymes involved in cancer metabolism.
  • Cell Cycle Regulation: The ability to induce G0/G1 phase arrest suggests a mechanism that interferes with cellular proliferation.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in target cells.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
Ethyl 2-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazinePyrido-triazinoneAnticancer
10058-F4Thiazolidine derivativec-Myc inhibition
10074-G5Nitrobenzo derivativec-Myc inhibition

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